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Compound of Interest

Compound Name: Lenalidomide-C6-Br

Cat. No.: B12371723

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-C6-Br is a synthetic derivative of lenalidomide, a well-established
immunomodulatory drug. This functionalized molecule incorporates a six-carbon alkyl bromide
linker, rendering it a valuable building block in the development of Proteolysis Targeting
Chimeras (PROTACSs). PROTACSs are heterobifunctional molecules that harness the cell's
natural protein degradation machinery to eliminate specific target proteins implicated in
disease. Lenalidomide-C6-Br serves as the E3 ligase-recruiting moiety, specifically engaging
the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive
overview of the properties, synthesis, and application of Lenalidomide-C6-Br in the
construction of PROTACSs, with a focus on quantitative data and detailed experimental
protocols.

Chemical Properties and Identification

Lenalidomide-C6-Br is a conjugate of the E3 ligase ligand lenalidomide and a C6 alkyl
bromide linker. While it is widely used in research and development, a specific CAS number
has not been assigned to this molecule.
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Property Value Source
Molecular Formula C20H24BrN304 N/A
Molecular Weight 450.33 g/mol N/A

2-(2,6-dioxopiperidin-3-yl)-4-
((6-

Chemical Name o ] N/A
bromohexyl)amino)isoindoline-
1,3-dione

CAS Number Not available N/A

Physical State Solid N/A

Synthesis of Lenalidomide-C6-Br

The synthesis of Lenalidomide-C6-Br is typically achieved through the chemoselective
alkylation of the aromatic amine of lenalidomide with a suitable six-carbon linker containing a
terminal bromide.

Experimental Protocol: Synthesis of Lenalidomide-C6-Br

Materials:

e Lenalidomide

e 1,6-Dibromohexane

» N,N-Diisopropylethylamine (DIPEA)
e N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

* Hexane

« Silica gel for column chromatography

Procedure:
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 Dissolve lenalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
e Add 1,6-dibromohexane (5.0 eq) to the reaction mixture.

e Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

e Wash the organic layer with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexane to afford Lenalidomide-C6-Br as a solid.

o Characterize the final product by H NMR, 13C NMR, and high-resolution mass spectrometry
(HRMS).

Application in PROTAC Synthesis: A BRD4-
Targeting PROTAC Example

Lenalidomide-C6-Br is a versatile building block for the synthesis of PROTACSs targeting a
wide range of proteins. A common application is the development of degraders for
Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer.

Experimental Protocol: Synthesis of a BRD4-Targeting
PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling
Lenalidomide-C6-Br with a JQ1 derivative (a known BRD4 inhibitor).
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Materials:

Lenalidomide-C6-Br

JQ1-amine (a derivative of JQ1 with a free amine for conjugation)

Potassium carbonate (K2COs)

Acetonitrile (ACN)

Procedure:

e To a solution of JQ1-amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
e Add a solution of Lenalidomide-C6-Br (1.2 eq) in acetonitrile to the reaction mixture.

« Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress
by LC-MS.

» Upon completion, filter the reaction mixture to remove any inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Purify the crude PROTAC by preparative reverse-phase high-performance liquid
chromatography (RP-HPLC) to yield the final product.

e Characterize the purified PROTAC by HRMS and NMR.

Reactants

. Reaction
JQl-amine Product

SN2 R® ] _
<(K2003, ACN) 7| BRD4-Targeting PROTAC

Lenalidomide-C6-Br
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Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Mechanism of Action and Signaling Pathway

Lenalidomide-based PROTACSs function by inducing the proximity of the target protein to the
CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the
target protein by the proteasome.

The binding of the lenalidomide moiety of the PROTAC to CRBN alters the substrate specificity
of the E3 ligase complex, leading to the recruitment of the target protein (e.g., BRD4). This
ternary complex formation (PROTAC-Target Protein-CRBN) is a critical step for inducing
protein degradation. In addition to the intended target, lenalidomide and its derivatives are
known to induce the degradation of so-called "neosubstrates,"” such as the lymphoid
transcription factors IKZF1 and IKZF3.[1][2] This can have both therapeutic and off-target
effects that need to be considered during drug development.
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Caption: Mechanism of action of a lenalidomide-based PROTAC.

Quantitative Data

The efficacy of PROTACS is typically evaluated by their ability to induce the degradation of the
target protein, measured as the DC50 (concentration for 50% degradation), and their anti-
proliferative activity, measured as the IC50 (concentration for 50% inhibition of cell growth). The
binding affinity of the E3 ligase ligand to its target is also a critical parameter.

Binding Affinity of Lenalidomide to CRBN
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Ligand Protein Method Kd (uM) Source
Isothermal
CRBN-DDB1
Lenalidomide Titration 0.6 N/A
complex )
Calorimetry (ITC)
CRBN Isothermal
Lenalidomide (Thalidomide Titration 19 N/A

Binding Domain) Calorimetry (ITC)

ivity of : ) :

PROTAC Target Cell Line DC50 (nM) IC50 (nM) Source

ARV-825
(Pomalidomid BRD4 RS4;11 <1 0.051 N/A

e-based)

Compound
21
(Lenalidomid

BRD4 THP-1 - 810 N/A

e-based)

dBET1
(Pomalidomid BRD4 MV4;11 0.8 3 N/A

e-based)

Note: The provided DC50 and IC50 values are for representative BRD4-targeting PROTACs
that utilize a lenalidomide or pomalidomide core and are intended for comparative purposes.
The specific activity of a PROTAC synthesized with Lenalidomide-C6-Br will depend on the
target ligand and the overall structure of the molecule.

Conclusion

Lenalidomide-C6-Br is a key building block for the synthesis of PROTACSs that recruit the
CRBN E3 ligase. Its straightforward synthesis and versatile reactivity make it a valuable tool for
researchers in the field of targeted protein degradation. This guide provides the fundamental
technical information required for the effective utilization of Lenalidomide-C6-Br in the design
and development of novel therapeutics. The provided protocols and data serve as a starting
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point for the rational design and evaluation of new PROTAC molecules. Careful consideration
of the mechanism of action, including the potential for neosubstrate degradation, is essential
for the successful development of safe and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Lenalidomide-C6-Br: A Technical Guide for PROTAC
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12371723?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pubmed.ncbi.nlm.nih.gov/32342558/
https://pubmed.ncbi.nlm.nih.gov/32342558/
https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-properties
https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-properties
https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-properties
https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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